Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H6FNO2S.Li. It is known for its unique structure, which includes a lithium ion paired with a 2-fluoro-5-methylpyridine-3-sulfinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate typically involves the reaction of 2-fluoro-5-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Time: The reaction time can vary but is generally kept short to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonate and sulfinate derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate and sulfinate groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate exerts its effects involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the 2-fluoro-5-methylpyridine-3-sulfinate moiety can participate in chemical reactions. The precise pathways and targets are still under investigation, but it is known to affect cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfonate
- Lithium(1+) ion 2-chloro-5-methylpyridine-3-sulfinate
- Lithium(1+) ion 2-fluoro-5-ethylpyridine-3-sulfinate
Uniqueness
Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate is unique due to the presence of both a lithium ion and a 2-fluoro-5-methylpyridine-3-sulfinate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
lithium;2-fluoro-5-methylpyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Li/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVOXVZVZUKJU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(N=C1)F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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